molecular formula C6H3ClF2 B1582247 1-Chloro-3,4-difluorobenzene CAS No. 696-02-6

1-Chloro-3,4-difluorobenzene

Cat. No. B1582247
CAS RN: 696-02-6
M. Wt: 148.54 g/mol
InChI Key: OPQMRQYYRSTBME-UHFFFAOYSA-N
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Patent
US09326975B2

Procedure details

To a flask was added 4-chloro-1,2-difluorobenzene (8.97 g, 60.4 mmol), followed by adding 98% con. H2SO4 (16.1 mL, 302 mmol) and 65% con. HNO3 (5.0 mL, 66.4 mmol) at 0° C. The mixture was stirred at rt for 5 hours, then poured into ice water (500 mL). The resulted mixture was extracted with ethyl acetate (200 mL×3). The combined organic phase were washed with saturated aqueous NaHCO3 solution (200 mL×2) and brine (200 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to give the title compound as yellow liquid (11.31 g, 96.7%).
Quantity
8.97 g
Type
reactant
Reaction Step One
Name
Quantity
16.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
96.7%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([F:9])[CH:3]=1.OS(O)(=O)=O.[N+:15]([O-])([OH:17])=[O:16]>>[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([F:8])=[CH:6][C:7]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
8.97 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)F)F
Step Two
Name
Quantity
16.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding 98% con
CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
The resulted mixture was extracted with ethyl acetate (200 mL×3)
WASH
Type
WASH
Details
The combined organic phase were washed with saturated aqueous NaHCO3 solution (200 mL×2) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.31 g
YIELD: PERCENTYIELD 96.7%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.